molecular formula C20H20ClNOS B11121017 3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11121017
M. Wt: 357.9 g/mol
InChI Key: FDXUFXKGBLKBNO-UHFFFAOYSA-N
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Description

3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a carboxamide group, and several substituents that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Carboxamide Group: This step often involves the reaction of the benzothiophene derivative with an appropriate amine under suitable conditions.

    Chlorination and Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide stands out due to its unique benzothiophene core and specific substituents

Properties

Molecular Formula

C20H20ClNOS

Molecular Weight

357.9 g/mol

IUPAC Name

3-chloro-N-(2,6-diethylphenyl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H20ClNOS/c1-4-13-7-6-8-14(5-2)18(13)22-20(23)19-17(21)15-10-9-12(3)11-16(15)24-19/h6-11H,4-5H2,1-3H3,(H,22,23)

InChI Key

FDXUFXKGBLKBNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl

Origin of Product

United States

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